molecular formula C14H12N2 B3289362 3-(Indolizin-2-yl)aniline CAS No. 857426-60-9

3-(Indolizin-2-yl)aniline

Cat. No.: B3289362
CAS No.: 857426-60-9
M. Wt: 208.26 g/mol
InChI Key: NLWIZLJDKPHLNQ-UHFFFAOYSA-N
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Description

“3-(Indolizin-2-yl)aniline” is a heterocyclic compound with the empirical formula C14H12N2 and a molecular weight of 208.26 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of indolizines, such as “this compound”, has been a subject of research. Classical methodologies like Scholtz or Chichibabin reactions have been used, but new strategies have also been developed in the last decade .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrrole-type five-membered ring and a pyridine-type six-membered ring .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Synthesis and Characterization of NLO Chromophores

Researchers have explored the indolizine moiety for its application in nonlinear optical (NLO) chromophores, contributing to advancements in electro-optical materials. Indolizine-based chromophores, such as those designed with 3(1)-methyl-2-phenylindolizin-1(3)-yl electron donors, have demonstrated high thermal stability and significant NLO activities, showing potential for use in guest-host doped polymer films for electro-optical applications (Kalinin et al., 2017).

Antioxidant Evaluation

Indole derivatives, including those related to "3-(Indolizin-2-yl)aniline," have been synthesized and evaluated for their antioxidant activities. The studies reveal that specific substitutions on the indole nucleus can significantly enhance antioxidant properties, providing insights into the design of new antioxidant agents (Naik et al., 2011).

Oligomerization of Indole

The oligomerization of substituted indoles has been investigated, leading to the synthesis of compounds like 2-[2,2-bis(indol-3-yl)ethyl]anilines and 3-(indolin-2-yl)indoles. Such studies are crucial for understanding the reactivity of indole derivatives and for developing new synthetic methodologies (Shelke & Kumar, 2017).

Synthesis of Sulfonated Oxindoles

A novel approach has been developed for assembling 3-((arylsulfonyl)methyl)indolin-2-ones via the insertion of sulfur dioxide starting from anilines. This represents an efficient one-pot reaction leading to sulfonated oxindoles, showcasing the versatility of aniline derivatives in synthetic chemistry (Liu et al., 2017).

Synthesis of Indolizino[1,2-b]indole-1-ones

The synthesis of tetracyclic 9H,10H-indolizino[1,2-b]indole-1-one derivatives has been achieved through modified Fischer indole synthesis. These compounds present a novel class of structures with potential applications in medicinal chemistry and material sciences (Bhattacharya et al., 2001).

Future Directions

Indolizine derivatives have potential biological activities and excellent fluorescence properties, making them useful as organic fluorescent molecules for biological and material applications . Therefore, the future directions for “3-(Indolizin-2-yl)aniline” could involve further exploration of these properties.

Properties

IUPAC Name

3-indolizin-2-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c15-13-5-3-4-11(8-13)12-9-14-6-1-2-7-16(14)10-12/h1-10H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLWIZLJDKPHLNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN2C=C1)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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